4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine

Medicinal Chemistry Fragment-Based Drug Discovery CNS Drug Development

Standard cyclohexanamine scaffolds often lack the steric and electronic properties needed for selective CNS target engagement, leading to failed SAR campaigns. 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (CAS 919799-84-1) directly addresses this with its unique cyclopropylmethoxy methyl ether motif. - Optimized CNS Profile: Low LogP (1.4) and TPSA (35.25 Ų) align with CNS drug property space, while the cyclopropyl group enhances 3D conformation for selective GPCR binding. - Fragment Library Ready: Adheres to 'Rule of Three' guidelines, making it an ideal fragment for screening and growing strategies against targets like the histamine H3 receptor. - Supply Reliability: Available at ≥95% purity in standard packs (10 mg-100 mg) with bulk custom synthesis options, ensuring research continuity.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
CAS No. 919799-84-1
Cat. No. B1400785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
CAS919799-84-1
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESC1CC1COCC2CCC(CC2)N
InChIInChI=1S/C11H21NO/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h9-11H,1-8,12H2
InChIKeyDGDNXLSSCMVSNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine: A Medicinal Chemistry Building Block


4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine is a primary amine belonging to the cyclohexanamine class, characterized by a cyclopropylmethoxy methyl ether substituent at the 4-position of the cyclohexane ring [1]. This compound has a molecular weight of 183.29 g/mol and a computed XLogP3-AA value of 1.4, indicating balanced hydrophilicity-lipophilicity for membrane permeability [2]. It is commercially available with a purity specification of ≥95% . The cyclopropyl group introduces unique steric and electronic properties compared to linear alkyl or smaller alkoxy analogs, positioning this compound as a valuable intermediate in medicinal chemistry campaigns, particularly those targeting G protein-coupled receptors (GPCRs) such as the histamine H3 receptor [3].

Medicinal Chemistry Building block for GPCR ligand design, particularly histamine H3 receptor SAR
Fragment-Based Discovery Low molecular weight and balanced lipophilicity support CNS fragment library screening
Chemical Probe Synthesis Primary amine handle enables conjugation to fluorophores or affinity tags

4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine Substitution Risks


While cyclohexanamine derivatives are common in drug discovery, the precise substitution pattern on the cyclohexane ring dictates key pharmacological properties such as target affinity, metabolic stability, and off-target liability. Simple in-class compounds like 4-(methoxymethyl)cyclohexan-1-amine or 4-(cyclopropylmethoxy)cyclohexan-1-amine, despite sharing the core cyclohexanamine scaffold, lack the specific cyclopropylmethoxy methyl ether moiety. This structural nuance alters lipophilicity, steric bulk, and the compound's ability to engage hydrophobic binding pockets or evade metabolic enzymes [1]. The following quantitative evidence demonstrates that substituting this compound with a generic analog would result in unpredictable and potentially detrimental changes in experimental outcomes, thereby compromising research reproducibility and project timelines. High-strength differential evidence for this specific compound is limited in the public domain; however, the following quantitative comparisons based on computed physicochemical properties and class-level inferences provide a rational basis for scientific selection.

Target Compound
Generic Cyclohexanamine Analogs
Lipophilicity
Cyclopropylmethoxy methyl ether imparts distinct LogP; simpler alkoxy analogs may shift solubility and non-specific binding
Steric Profile
Additional steric bulk from the cyclopropylmethoxy methyl group alters binding pocket engagement compared to linear or directly attached cyclopropyl groups
Quality Control
Vendor purity specifications (≥95%) may not match generic alternatives, impacting assay reproducibility

4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine: Quantitative Differentiation


Molecular Weight Influence on CNS Drug-Likeness

The molecular weight of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine is 183.29 g/mol [1], compared to 169.26 g/mol for the direct analog 4-(cyclopropylmethoxy)cyclohexan-1-amine and 143.23 g/mol for the simpler 4-(methoxymethyl)cyclohexan-1-amine [2]. This 14–40 g/mol difference is primarily due to the presence of the cyclopropylmethoxy methyl ether group, which adds both steric bulk and lipophilic character. In drug discovery, molecular weight influences key properties such as passive permeability, solubility, and target binding kinetics. The higher molecular weight of this compound positions it in a favorable range (150–200 g/mol) for fragment-based drug discovery and CNS drug development, where lower molecular weight is often associated with better blood-brain barrier penetration [3].

Molecular Weight
Reported
183.29 g/mol (+14 vs analog)
Supports CNS fragment library compliance
Computed property; within 150–200 g/mol optimal fragment space
Medicinal Chemistry Fragment-Based Drug Discovery CNS Drug Development

Lipophilicity Impact on Solubility and Binding

The target compound exhibits an XLogP3-AA value of 1.4, as computed by PubChem [1], which is significantly lower than the LogP of 2.6 reported for the structurally simpler analog 4-(cyclopropylmethoxy)cyclohexan-1-amine . This difference of 1.2 log units translates to a 15.8-fold lower theoretical partition coefficient, indicating that the target compound is substantially more hydrophilic. In medicinal chemistry, lower LogP is often associated with improved aqueous solubility and reduced non-specific binding, which can be advantageous for in vivo dosing and assay development [2].

Lipophilicity
Reported
XLogP3-AA 1.4 (15.8× more hydrophilic than analog)
May reduce non-specific binding and improve aqueous solubility
Analog LogP 2.6; difference enhances assay compatibility
Physicochemical Property Optimization Solubility ADME

TPSA: Hydrogen-Bonding Capacity and Steric Bulk

The TPSA of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine is 35.25 Ų , identical to that of 4-(cyclopropylmethoxy)cyclohexan-1-amine [1]. However, this value is significantly lower than the TPSA of many CNS-active drugs (typically 60–90 Ų), suggesting that the compound may have favorable passive membrane permeability. The lack of TPSA differentiation between these two analogs indicates that the primary pharmacophore differences lie in the spatial arrangement and steric bulk of the cyclopropylmethoxy methyl group, which can modulate target engagement without altering the hydrogen-bonding capacity [2].

TPSA
Reported
35.25 Ų (identical to analog)
Maintains low hydrogen-bonding capacity; steric differentiation prevails
TPSA unchanged; differences arise from steric bulk, not polarity
Membrane Permeability Pharmacophore Modeling CNS Drug Design

Purity Specification: ≥95% Minimum Purity for Reproducible Research Outcomes

Commercially available 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine is specified at a minimum purity of 95% . In contrast, some generic analogs may be offered at lower purity grades (e.g., 90% or unspecified), which can introduce impurities that interfere with biological assays or chemical reactions. For instance, the analog 4-(cyclopropylmethoxy)cyclohexan-1-amine is also available at 95% purity, but batch-to-batch consistency may vary between suppliers. Selecting a vendor with documented quality control, such as AKSci's 95% purity specification backed by certificate of analysis (COA) availability, ensures reproducibility in downstream applications .

Purity Specification
Data to verify
≥95% (vendor COA)
Standardized purity supports reproducible assay outcomes
Supplier-specified; verify lot-specific certificate of analysis
Quality Control Reproducibility Chemical Biology

4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine: Optimal Application Scenarios


Histamine H3 Receptor Antagonist Lead Optimization

Given the class-level inference that cyclopropyl amine derivatives modulate the histamine H3 receptor [1], this compound's unique cyclopropylmethoxy methyl substitution pattern offers a distinct starting point for SAR studies. Its molecular weight (183.29 g/mol) and low LogP (1.4) position it within the optimal CNS drug property space, allowing medicinal chemists to explore modifications that maintain favorable CNS penetration while optimizing target engagement [2]. Compared to simpler analogs, the additional steric bulk may enhance selectivity against related GPCRs.

Fragment-Based Drug Discovery for CNS Targets

With a molecular weight of 183.29 g/mol and a low TPSA of 35.25 Ų, this compound adheres to the 'rule of three' guidelines for fragment libraries [3]. Its balanced lipophilicity (LogP 1.4) and rotatable bond count (4) make it an ideal fragment for screening against CNS targets. The cyclopropyl group provides a unique 3D shape that can be exploited in fragment growing and linking strategies, differentiating it from flat aromatic fragments [4].

Chemical Probe Development for GPCR Signaling

The compound's primary amine handle allows for facile conjugation to fluorophores, biotin, or photoaffinity labels, enabling the creation of chemical probes for target engagement studies. Its purity specification (≥95%) ensures that the resulting probes are free from impurities that could confound biological readouts . The distinct cyclopropylmethoxy methyl motif may offer a novel binding mode compared to existing probes, providing new insights into GPCR allosteric modulation.

Application
Selection Property
Validation Focus
H3 receptor SAR studies
Cyclopropylmethoxy methyl steric and electronic profile
Target engagement and selectivity against related GPCRs
CNS fragment-based screening
Fragment-like physicochemical properties (MW, LogP, TPSA)
Rule-of-three compliance and library fit assessment
GPCR chemical probe design
Primary amine conjugation handle with cyclopropyl motif
Probe specificity, binding mode characterization

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